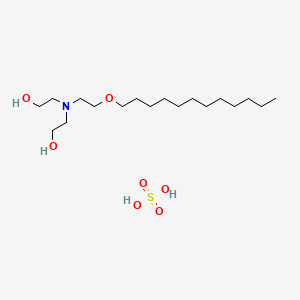

Triethanolamine lauryl ether sulfate

描述

属性

CAS 编号 |

27028-82-6 |

|---|---|

分子式 |

C18H41NO7S |

分子量 |

415.6 g/mol |

IUPAC 名称 |

2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid |

InChI |

InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4) |

InChI 键 |

ALOVPZWOOLXQEU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O |

产品来源 |

United States |

Synthesis and Manufacturing Methodologies

Reaction Pathways and Process Chemistry

The traditional synthesis of TLES involves three primary chemical reactions. It starts with the ethoxylation of a fatty alcohol, followed by the sulfation of the ethoxylated alcohol, and concludes with neutralization using triethanolamine (B1662121). youtube.com

Sulfation is a critical step that introduces the sulfate (B86663) group to the molecule, forming a carbon-oxygen-sulfur bond. chemithon.com This process converts a fatty alcohol ethoxylate into an alcohol ether sulfuric acid. chemithon.comenviro.wiki The choice of sulfating agent is crucial as it impacts reaction conditions and byproducts.

Sulfur Trioxide (SO₃): Gaseous sulfur trioxide, often diluted with dry air, is a common reagent for sulfating fatty alcohol ethoxylates. google.comresearchgate.net The reaction is highly exothermic and rapid, necessitating careful control of temperature to prevent charring and the formation of undesirable byproducts like 1,4-dioxane (B91453). chemithon.comgoogle.com Modern industrial processes often utilize continuous thin-film reactors to manage the intense heat of reaction and ensure a high-quality product. researchgate.net The reaction mechanism is an electrophilic addition where the SO₃ molecule attacks the oxygen of the alcohol group. enviro.wiki

Reaction with Sulfur Trioxide: R(OC₂H₄)ₙOH + SO₃ → R(OC₂H₄)ₙOSO₃H wikipedia.org

Chlorosulfonic Acid (HSO₃Cl): Chlorosulfonic acid is another effective reagent for the sulfation of alcohols and their ethoxylates. chemithon.compageplace.de The reaction proceeds stoichiometrically and releases hydrogen chloride (HCl) gas as a byproduct, which must be removed from the reaction vessel. youtube.comchemithon.comgoogle.com Sulfation with chlorosulfonic acid can be performed without the degradation or discoloration that can sometimes occur with sulfur trioxide. pageplace.de The process can be carried out in batches, typically at temperatures between 25-30°C under a vacuum. youtube.comyoutube.com

Reaction with Chlorosulfonic Acid: R(OC₂H₄)ₙOH + HSO₃Cl → R(OC₂H₄)ₙOSO₃H + HCl wikipedia.org

Table 1: Comparison of Sulfating Reagents

| Reagent | Process Type | Key Characteristics | Byproduct | Source(s) |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | Continuous (typically) | Highly exothermic and rapid; requires precise temperature control. | None directly from the sulfation reaction itself. | chemithon.comgoogle.comresearchgate.net |

| Chlorosulfonic Acid (HSO₃Cl) | Batch or Continuous | Rapid and stoichiometric; less prone to causing discoloration. | Hydrogen Chloride (HCl) gas. | chemithon.compageplace.degoogle.com |

The first step in the synthesis is the ethoxylation of a long-chain fatty alcohol, typically dodecyl alcohol (also known as lauryl alcohol). chemger.comresearchgate.net This chemical reaction adds ethylene (B1197577) oxide to the alcohol, creating an alcohol ethoxylate. youtube.com The process is crucial as the introduction of ethylene oxide units makes the resulting surfactant more hydrophilic. psgraw.com

The reaction is typically carried out in a semi-batch or continuous reactor under an inert atmosphere to prevent the risk of explosion due to the high reactivity of ethylene oxide. researchgate.netrsdjournal.org The process is highly exothermic, requiring strict control over temperature and pressure. wikipedia.orgrsdjournal.org A basic catalyst, most commonly potassium hydroxide (B78521) (KOH), is used to initiate the reaction. wikipedia.orgyoutube.com

Controlling the number of ethylene oxide units (the degree of ethoxylation) is a significant challenge. wikipedia.org The reaction can be difficult to control, often resulting in a product with a range of ethoxy chain lengths rather than a single, uniform product. wikipedia.org However, the use of more advanced catalysts can allow for the production of narrow-range ethoxylates. wikipedia.org

Table 2: Typical Industrial Parameters for Dodecyl Alcohol Ethoxylation

| Parameter | Typical Value/Range | Significance | Source(s) |

|---|---|---|---|

| Starting Material | Dodecyl Alcohol (Lauryl Alcohol) | The hydrophobic backbone of the surfactant. | chemger.comresearchgate.net |

| Reagent | Ethylene Oxide (EO) | Adds hydrophilic ether groups. | youtube.com |

| Catalyst | Potassium Hydroxide (KOH) | Initiates the ethoxylation reaction. | wikipedia.orggoogle.com |

| Reaction Temperature | 155°C to 180°C | Controls reaction rate; must be managed to prevent runaway reactions. | wikipedia.orggoogle.com |

| Reaction Pressure | 1 to 4 bar | Maintained to keep reactants in the desired phase and control the reaction. | wikipedia.orggoogle.com |

The final step in the manufacturing process is the neutralization of the acidic lauryl ether sulfuric acid. rixinpec.com This is achieved by reacting it with an alkaline substance, in this case, triethanolamine (TEA). hztopchem.comintratec.us

Neutralization Reaction: R(OC₂H₄)ₙOSO₃H + N(CH₂CH₂OH)₃ → R(OC₂H₄)ₙOSO₃⁻H⁺N(CH₂CH₂OH)₃

Green Chemistry Principles and Sustainable Synthesis

In response to a growing demand for environmentally friendly products, the chemical industry is exploring more sustainable methods for producing surfactants like TLES.

Research is ongoing to develop more efficient and environmentally sound manufacturing processes. youtube.com This includes exploring alternative sulfation agents that are milder and produce fewer hazardous byproducts. For instance, sulfamic acid is a mild and specific sulfating reagent that can be used to produce ammonium (B1175870) neutralized alcohol ethoxylates directly, avoiding the need for a separate neutralization step and the handling of corrosive byproducts like HCl. chemithon.com Furthermore, process technologies such as the Ziegler process are noted for yielding a more selective product with fewer impurities, contributing to a cleaner production profile. chemger.com The goal of these efforts is to minimize waste, reduce energy consumption, and utilize safer chemical pathways. youtube.com

Life Cycle Assessment of Triethanolamine Lauryl Ether Sulfate Production

The environmental profile of this compound (TLES) production is evaluated through a "cradle-to-gate" Life Cycle Assessment (LCA), which analyzes impacts from raw material extraction to the finished product at the factory gate. researchgate.netnih.gov Key metrics in this assessment include Global Warming Potential (GWP), often expressed as a carbon footprint, and Primary Energy Demand (PED).

The choice of feedstock for the lauryl alcohol component is a determining factor in the environmental impact. ijsart.com Fatty alcohols can be derived from petrochemical sources or renewable oleochemicals like palm kernel or coconut oil. ijsart.commadebyrisch.co.za While plant-based sources might seem inherently more sustainable, they are associated with concerns of deforestation and land use changes. polymerchem.orgdiplomatacomercial.com Studies comparing the two have found that petrochemical-derived fatty alcohol can have a lower average greenhouse gas emission (~2.97 kg CO2e) compared to palm kernel oil-derived fatty alcohol (~5.27 kg CO2e). researchgate.netijsart.com However, responsible sourcing from certified suppliers can help mitigate the negative impacts associated with palm oil production. diplomatacomercial.com

Several cleaner production strategies have been proposed to improve the environmental performance of ether sulfate surfactants:

Alternative Sourcing: Utilizing synthetic lauryl alcohol or sourcing palm kernel oil from regions with more sustainable practices, such as Brazil, can alter the impact profile. researchgate.net

Renewable Energy: Generating thermal energy from biomass can reduce the reliance on fossil fuels. researchgate.net

Bio-based Ethylene Oxide: Synthesizing ethylene oxide from sugarcane-derived ethanol (B145695) is an alternative, though its high energy demand can sometimes offset the benefits. researchgate.net

| Impact Metric | Value (per ton of SLES 3EO) | Key Contributing Factors |

|---|---|---|

| Global Warming Potential (GWP) | 1.87 t CO2eq | Fatty alcohol sulfate production (78.8%), PET packaging (12.2%). nih.gov |

| Primary Energy Demand (PED) | 71.7 GJ | Ethylene oxide production, thermal energy generation. researchgate.net |

| Water Footprint | 5.4 L (per liter of detergent) | Raw material procurement. nih.gov |

Impurity Formation and Mitigation Strategies in Synthesis

The synthesis of TLES, particularly the ethoxylation and neutralization steps, can lead to the formation of undesirable byproducts. The most notable of these are 1,4-dioxane, a byproduct of ethoxylation, and N-nitrosamines, which can form from amine contaminants. polymerchem.orgdermaviduals.de

Mechanistic Studies of Nitrosamine (B1359907) Formation from Secondary Amine Contaminants

N-nitrosamines are a class of chemical compounds, many of which are considered probable human carcinogens, that can form in cosmetic products during manufacturing or storage. waters.comsfsafetyconsulting.com.br Their formation requires the presence of a nitrosatable amine and a nitrosating agent under suitable reaction conditions. sfsafetyconsulting.com.br

The primary pathway of concern for TLES involves the contamination of the raw material triethanolamine (TEA) with secondary amines, most commonly diethanolamine (B148213) (DEA). dermaviduals.decir-safety.org TEA is produced by the reaction of ethylene oxide with ammonia, and this process can also yield the secondary amine DEA and the primary amine monoethanolamine. If not sufficiently purified, the residual DEA in the TEA feedstock serves as a precursor for nitrosamine formation. dermaviduals.de

The mechanism involves the reaction of a secondary amine (like DEA) with a nitrosating agent. europa.eu Nitrosating agents can include nitrites (NO2-), nitrous acid (HNO2), or nitrogen oxides (like NO2), which may be present as impurities or from environmental exposure. dermaviduals.dewaters.com The reaction, known as nitrosation, typically occurs under acidic conditions (pH below 7). dermaviduals.desfsafetyconsulting.com.br In this environment, the secondary amine's nitrogen atom performs a nucleophilic attack on the nitrosating agent, leading to the formation of a stable N-nitrosamine, such as N-nitrosodiethanolamine (NDELA) from DEA. dermaviduals.deeuropa.eu While tertiary amines like TEA can also undergo nitrosation, the reaction rate is significantly slower and generally not a major concern in cosmetics. sfsafetyconsulting.com.breuropa.eu

Analytical Control and Minimization Techniques for Synthesis Byproducts

To ensure product quality and safety, manufacturers employ rigorous analytical controls and process optimization to minimize byproduct formation.

For 1,4-dioxane, a potential byproduct of the ethoxylation of lauryl alcohol, improved manufacturing processes such as vacuum stripping can effectively reduce its levels in the final product. polymerchem.org Regulatory bodies have set strict limits on the concentration of 1,4-dioxane in consumer products, compelling manufacturers to adopt these mitigation techniques. polymerchem.org

For nitrosamines, control strategies focus on both preventing their formation and detecting any trace amounts.

Raw Material Purity: The most effective mitigation strategy is to use high-purity raw materials with minimal levels of secondary amine contaminants. dermaviduals.de For instance, using TEA with a very low DEA content significantly reduces the potential for NDELA formation. cir-safety.org

Process Control: Avoiding conditions that favor nitrosation, such as highly acidic environments in the presence of nitrosating agents, is a key manufacturing practice. dermaviduals.de

Inhibitors: In some formulations, inhibitors can be added to scavenge nitrosating agents, though this is less common than controlling raw material purity.

Analytical Detection: Highly sensitive and selective analytical methods are required to detect and quantify trace levels of nitrosamine impurities. ijpsjournal.com The most common and effective techniques couple chromatography with mass spectrometry. ijpsjournal.comscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS: This is a preferred method for volatile and semi-volatile nitrosamines. ijpsjournal.compmda.go.jp Headspace sampling is often used to introduce the volatile analytes into the system. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS: This is the most versatile technique, suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.compmda.go.jp It often uses electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. ijpsjournal.com

These advanced analytical methods allow for the detection of nitrosamines at the parts-per-billion (ppb) or µg/kg level, which is necessary to comply with strict regulatory limits, such as the 50 µg/kg (50 ppb) maximum level for nitrosamines in certain cosmetic ingredients set by the European Union. waters.comsfsafetyconsulting.com.br

Molecular Structure and Surfactant Functionality Research

Hydrophobic-Hydrophilic Domain Contributions

The balance between the water-repelling (hydrophobic) and water-attracting (hydrophilic) portions of the molecule is fundamental to its role as a surfactant. guidechem.comwikipedia.org This dual nature allows the molecule to position itself at the interface between oil and water, reducing surface tension and facilitating the mixing of these otherwise immiscible substances. lesielle.comguidechem.com

Table 1: Functional Domains of Triethanolamine (B1662121) Lauryl Ether Sulfate (B86663)

| Molecular Domain | Chemical Group | Primary Function | Contribution to Surfactant Activity |

|---|---|---|---|

| Hydrophobic Tail | Lauryl Alkyl Chain | Lipophilic (Oil-Attracting) | Seeks out and dissolves in oily/greasy substances; drives micelle formation. psgraw.comwikipedia.org |

| Hydrophilic Head | Ethoxylated Chain | Hydrophilic (Water-Attracting) | Increases water solubility and influences foaming characteristics. psgraw.comwikipedia.org |

| Hydrophilic Head | Sulfate Group | Anionic, Hydrophilic | Provides the primary negative charge, enhancing water solubility and interfacial activity. psgraw.comenviro.wiki |

The lauryl alkyl chain (CH₃-(CH₂)₁₁-) is the hydrophobic, or lipophilic (oil-loving), tail of the TLES molecule. psgraw.com This non-polar hydrocarbon chain is responsible for the surfactant's ability to interact with and solubilize oils, greases, and other non-polar substances. wikipedia.org In aqueous solutions, the hydrophobic tails of surfactant molecules seek to minimize their contact with water. This energetic drive is the primary force behind the phenomenon of aggregation, where surfactant molecules self-assemble into spherical structures called micelles. wikipedia.org

The hydrophobic groups form the core of the micelle, creating a microenvironment capable of entrapping dirt and oil, while the hydrophilic heads remain on the outer surface, interacting with the surrounding water. wikipedia.org The length of the alkyl chain plays a critical role; an increase in chain length generally enhances the hydrophobic interaction and can influence the critical micelle concentration (CMC), the concentration at which micelles begin to form. mdpi.com Studies on various surfactants show that a longer alkyl chain strengthens the binding between the surfactant and other molecules and improves hydrophobicity. mdpi.com

Non-ionic surfactants based on polyoxyethylene typically require longer ethoxylate chains to be water-soluble. wikipedia.org In TLES, this chain helps to create a bridge between the strongly hydrophobic tail and the strongly hydrophilic sulfate group. The degree of ethoxylation (the number of ethylene (B1197577) oxide units, typically 1 to 2 for TLES) can be adjusted to fine-tune the surfactant's properties, such as its foaming ability and its interaction with oils. psgraw.com This modification distinguishes TLES from its non-ethoxylated counterpart, triethanolamine lauryl sulfate (TLS). psgraw.com

The sulfate group (-OSO₃⁻) is the primary source of the strong anionic (negative) charge in the TLES molecule. psgraw.com This group is highly polar and strongly hydrophilic, contributing significantly to the molecule's water solubility. wikipedia.org As part of the hydrophilic head, the sulfate group has a powerful affinity for water molecules.

This strong negative charge is crucial for the surfactant's interfacial activity. At the air-water or oil-water interface, the charged head groups arrange themselves towards the water phase. The electrostatic repulsion between the negatively charged sulfate heads of adjacent surfactant molecules can impact how closely they pack at the interface. 911metallurgist.com This packing density is a key factor in the surfactant's efficiency at lowering surface tension and creating stable foams and emulsions. atamanchemicals.comguidechem.com The presence of the sulfate group also helps to reduce the formation of soap scum in hard water by preventing the precipitation of calcium and magnesium salts. atamanchemicals.com

Triethanolamine Moiety's Influence on Molecular Behavior

The triethanolamine (TEA) cation [N(CH₂CH₂OH)₃⁺] serves as the counter-ion to the negatively charged lauryl ether sulfate anion. Its presence provides distinct properties compared to surfactants neutralized with other bases like sodium hydroxide (B78521) (creating Sodium Laureth Sulfate, or SLES). psgraw.com

Triethanolamine is a tertiary amine and a triol, giving it both basic and alcoholic properties. psgraw.comdcfinechemicals.com Its primary role in the TLES molecule is to neutralize the acidic sulfate group, forming a salt. lesielle.commpbio.com This neutralization is essential for the stability of the surfactant. enviro.wiki

Beyond simple neutralization, TEA acts as a pH buffer, helping to maintain the formulation's pH within a desired range, often near neutral (pH 6-7). psgraw.comshreechem.in This is because TEA is a weak base that can react with both acids and bases, resisting significant shifts in pH. nih.gov The ability to buffer pH is crucial in many formulations to ensure stability and compatibility with other ingredients. dcfinechemicals.comshreechem.in Studies have shown that triethanolamine buffer systems can effectively diminish pH changes in aqueous solutions. rsc.org

Furthermore, TEA's amphiphilic nature—being soluble in both water and many organic solvents—makes it an excellent compatibility agent or emulsifier. mpbio.comshreechem.in It helps to solubilize oils and other ingredients that are not completely water-soluble, ensuring that formulations like creams and lotions remain stable and homogenous. mpbio.combostonbioproducts.com Research has demonstrated that TEA can enhance the aqueous solubility of various drug compounds and can be used to improve the stability and compatibility of active ingredients in diverse formulations. shreechem.inresearchgate.netnih.gov

Table 2: Influence of the Triethanolamine Moiety

| Property | Mechanism | Resulting Advantage in Formulations |

|---|---|---|

| Charge Neutralization | Acts as a weak base to neutralize the strong sulfuric acid ester. mpbio.com | Forms a stable salt, creating the TLES surfactant. |

| pH Buffering | Resists changes in acidity or alkalinity in a solution. shreechem.innih.gov | Maintains a stable pH, improving product stability and compatibility. dcfinechemicals.com |

| Solubility Enhancement | Hydroxyl groups form hydrogen bonds with water; amphiphilic nature. psgraw.comshreechem.in | Improves water solubility of the surfactant and other ingredients. mpbio.comresearchgate.net |

| Improved Compatibility | Acts as an emulsifier and solubilizer for various components. shreechem.inbostonbioproducts.com | Helps create stable, homogenous mixtures of oil and water-based ingredients. mpbio.com |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| TLES | Triethanolamine Lauryl Ether Sulfate |

| TEA | Triethanolamine |

| TLS | Triethanolamine Lauryl Sulfate |

| SLES | Sodium Laureth Sulfate |

| EDTA | Ethylenediaminetetraacetic acid |

| TIPA | Triisopropanolamine |

Micellization and Aggregation Phenomena

This compound, as a surfactant, exhibits the fundamental property of self-assembly in aqueous solutions to form supramolecular structures known as micelles. nih.gov This process, driven by the amphiphilic nature of the surfactant molecule—possessing both a hydrophobic lauryl ether tail and a hydrophilic triethanolamine sulfate headgroup—is a cornerstone of its functionality in various applications. psgraw.compsgraw.com The hydrophobic tails aggregate to minimize their contact with water, forming a core, while the hydrophilic heads remain exposed to the aqueous environment. truegeometry.com This aggregation, referred to as micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net

The critical micelle concentration (CMC) is a primary parameter for characterizing surfactants and is defined as the concentration at which micelle formation begins. mdpi.com At concentrations below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules aggregate to form micelles, leading to a much smaller change in surface tension with further concentration increases. wikipedia.orgalfa-chemistry.com

The determination of the CMC for an anionic surfactant like this compound can be accomplished through various experimental techniques that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. nih.gov The point at which a distinct change or inflection is observed in the measured property corresponds to the CMC. jst.go.jp

Commonly employed methods include:

Surface Tensiometry : This is a classic and widely used method applicable to both ionic and non-ionic surfactants. alfa-chemistry.com It involves measuring the surface tension of solutions with varying surfactant concentrations. A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point, which is identified as the CMC. alfa-chemistry.com

Conductivity Measurement : This technique is particularly suitable for ionic surfactants. alfa-chemistry.com The conductivity of the solution is measured as the surfactant concentration is increased. Below the CMC, the surfactant exists as individual ions (monomers), and conductivity increases linearly. umcs.pl Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind a significant fraction of counterions, leads to a change in the slope of the conductivity versus concentration plot. alfa-chemistry.comnih.gov The intersection of the two linear portions of the graph indicates the CMC. nih.gov

Fluorescence Spectroscopy : This sensitive method often utilizes a hydrophobic fluorescent probe, such as pyrene (B120774). mdpi.comacs.org In an aqueous environment, pyrene exhibits specific fluorescence characteristics. When micelles form, the pyrene molecule partitions into the hydrophobic micellar core, a different microenvironment that alters its fluorescence spectrum. mdpi.com By plotting a ratio of fluorescence intensities (e.g., the I1/I3 ratio for pyrene) against surfactant concentration, a sigmoidal curve is obtained, and the inflection point is taken as the CMC. acs.org

Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution. Below the CMC, only small monomers are present. researchgate.net Above the CMC, the technique detects the formation of much larger aggregates (micelles). By measuring the size or the intensity of scattered light at different surfactant concentrations, the onset of micelle formation can be determined. researchgate.net

Capillary Electrophoresis (CE) : This method can determine the CMC by monitoring the migration time of a marker compound in electrolyte solutions containing varying concentrations of the surfactant. jst.go.jp A plot of the migration time against the surfactant concentration shows an inflection point that corresponds to the CMC. jst.go.jp

The choice of method can sometimes influence the measured CMC value, as different techniques are sensitive to different aspects of micellization. acs.org For anionic surfactants, conductivity and tensiometry are highly effective. nih.gov

| Experimental Technique | Principle | Applicability to Anionic Surfactants |

|---|---|---|

| Surface Tensiometry | Measures the change in surface tension of the solution with increasing surfactant concentration. The CMC is the point of sharp inflection in the surface tension vs. log(concentration) plot. alfa-chemistry.com | High |

| Conductivity Measurement | Monitors the change in electrical conductivity. The slope of the conductivity vs. concentration plot changes at the CMC due to the lower mobility of micelles compared to monomers. umcs.pl | High |

| Fluorescence Spectroscopy | Uses a hydrophobic probe (e.g., pyrene) that shows a change in its fluorescence spectrum upon partitioning into the hydrophobic micelle core. mdpi.comacs.org | High |

| Dynamic Light Scattering (DLS) | Detects the formation of larger micellar aggregates by measuring the size distribution of particles in the solution. researchgate.net | High |

| Capillary Electrophoresis (CE) | Observes the change in the migration time of a marker when plotted against surfactant concentration; the inflection point indicates the CMC. jst.go.jp | High |

The structure and shape of micelles are not static but are influenced by factors such as the surfactant's molecular structure, its concentration, temperature, and the ionic strength of the solution. nih.gov For surfactants like this compound, micelles typically adopt a spherical or ellipsoidal shape at concentrations just above the CMC. fiveable.me In this arrangement, the hydrophobic lauryl ether chains form the core, and the hydrophilic triethanolamine sulfate groups form the outer corona, interacting with the surrounding water. nih.gov

As the surfactant concentration increases further, a transition in micellar morphology can occur. The initially spherical micelles may grow and transform into elongated, cylindrical, or rod-like structures. fiveable.me This transition is driven by changes in the packing constraints of the surfactant molecules. fiveable.me

Several advanced analytical techniques are employed to characterize the size, shape, and internal structure of these nanoscale aggregates:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) : These are powerful scattering techniques for characterizing the structure of micelles in their native solution state. nih.govresearchgate.net By analyzing the scattering pattern of X-rays or neutrons as they pass through the sample, detailed information about the micelle's shape, size, aggregation number (the number of surfactant molecules per micelle), and internal structure can be obtained. nih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM) : This imaging technique allows for direct visualization of the micelles. The sample is rapidly vitrified (frozen), preserving the micellar structures present in the solution. The frozen sample is then imaged with a transmission electron microscope, providing direct evidence of micellar shape and size distribution. fiveable.me

Dynamic Light Scattering (DLS) : While also used for CMC determination, DLS is primarily a particle sizing technique. researchgate.net It is widely used to measure the hydrodynamic radius of micelles. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the micelles, their average size and size distribution can be determined. researchgate.net

The aggregation number and the size of the micelles are key characteristics that influence the performance of the surfactant system. fiveable.me

The length of the hydrophobic alkyl chain is a critical structural feature of a surfactant molecule that profoundly influences its micellization behavior and the resulting micellar properties. nih.govpharmacy180.com For homologous series of surfactants, including ether sulfates, a clear correlation exists between the number of carbon atoms in the alkyl chain and attributes such as the CMC and micelle size.

Effect on Critical Micelle Concentration (CMC):

There is an inverse logarithmic relationship between the length of the alkyl chain and the CMC. pharmacy180.com Increasing the length of the hydrophobic tail (e.g., from C10 to C14) makes the surfactant molecule more hydrophobic and less soluble in water. truegeometry.compharmacy180.com This increased hydrophobicity provides a stronger driving force for the molecule to escape the aqueous environment by aggregating into micelles. pharmacy180.com Consequently, fewer monomers are required to saturate the solution and initiate micelle formation, resulting in a lower CMC. truegeometry.comresearchgate.net It is a well-established principle that for ionic surfactants, the CMC is approximately halved for each additional methylene (B1212753) (-CH2-) group in the alkyl chain. nih.gov

Effect on Micellar Size and Aggregation Number:

The general chemical formula for this compound is CH₃-(CH₂)ₙ-(OCH₂CH₂)ₘ-OSO₃H-N(CH₂CH₂OH)₃. psgraw.com Commercial products typically feature a lauryl group where 'n' results in an alkyl chain length of 11 to 13 carbons (predominantly C12). psgraw.com This specific chain length represents a balance, providing effective surfactant properties. Shorter chains would lead to a higher CMC, while significantly longer chains could decrease water solubility. nih.gov

| Alkyl Chain Length | Effect on Critical Micelle Concentration (CMC) | Effect on Micelle Size / Aggregation Number |

|---|---|---|

| Increase | Decreases (Logarithmically) pharmacy180.com | Increases fiveable.me |

| Decrease | Increases | Decreases |

Physicochemical Properties and Performance Mechanisms in Research

Interfacial Tension Reduction and Wetting Mechanisms

The primary function of Triethanolamine (B1662121) Lauryl Ether Sulfate (B86663) as a surfactant is its ability to reduce the surface tension of water and the interfacial tension between different phases, such as liquid-air or liquid-solid. atamanchemicals.comnbinno.com This capability is fundamental to its application as a wetting agent and is governed by the dynamics of its molecules at interfaces.

The efficacy of Triethanolamine Lauryl Ether Sulfate originates from its adsorption at interfaces. As an amphiphilic molecule, it possesses both a water-repelling (hydrophobic) alkyl tail and a water-attracting (hydrophilic) sulfate head group. When introduced into an aqueous solution, these molecules spontaneously migrate to interfaces to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process reduces the free energy of the system. acs.org

The kinetics of this process involves two primary steps:

Diffusion: Surfactant molecules move from the bulk solution to the area just below the interface (the subsurface).

Adsorption: Molecules move from the subsurface and orient themselves at the interface.

For ionic surfactants like this compound, strong electrostatic interactions between the charged head groups can create an energy barrier, leading to a process known as kinetically limited adsorption. tau.ac.il However, the presence of the bulky triethanolamine counter-ion and the ether linkages can influence this behavior. The addition of electrolytes to the solution can screen these electrostatic forces, causing the adsorption process to become more diffusion-limited, similar to non-ionic surfactants. tau.ac.il At a liquid-liquid (e.g., oil-water) interface, the hydrophobic tail's interaction with the oil phase is a significant driving force for adsorption. acs.org

The accumulation of surfactant molecules at the surface disrupts the cohesive energy of water molecules, resulting in a measurable decrease in surface tension. This reduction continues as the surfactant concentration increases until a specific point is reached known as the Critical Micelle Concentration (CMC). wikipedia.orgkruss-scientific.com At the CMC, the interface is saturated with surfactant molecules, and any additional molecules aggregate in the bulk solution to form micelles. wikipedia.org Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. kruss-scientific.com

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to achieve maximum surface tension reduction. While specific CMC data for this compound is not extensively published, its performance can be contextualized by comparing it to the closely related and widely studied surfactants, Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES). The primary structural difference is the counter-ion (Triethanolamine vs. Sodium).

| Surfactant | Typical CMC (mM in water) | Surface Tension at CMC (mN/m) |

|---|---|---|

| Sodium Lauryl Sulfate (SLS) | 8.3 | ~32.0 - 40.0 |

| Sodium Lauryl Ether Sulfate (SLES) | 0.8 - 2.3 | ~33.8 - 34.0 |

This table presents typical values for related surfactants to provide context. Actual values can vary with purity, temperature, and solution composition. wikipedia.orgresearchgate.net

The ethoxylation in SLES (and this compound) typically leads to a lower CMC compared to the non-ethoxylated SLS, indicating higher efficiency. niranchemical.com The larger size of the triethanolamine counter-ion compared to sodium may slightly alter packing at the interface and the resulting CMC value.

Wetting is the process by which a liquid spreads over a solid surface, which is crucial in applications requiring uniform coverage. njchm.com this compound enhances wetting by reducing both the liquid's surface tension and the interfacial tension between the liquid and the solid substrate. This allows the liquid to overcome the solid's surface energy and spread more effectively. nbinno.comnjchm.com

The effectiveness of this surfactant as a wetting agent is demonstrated in several industrial applications:

Textile Industry: In textile processing, surfactants are essential for ensuring that aqueous solutions for dyeing, printing, or finishing penetrate fabrics quickly and uniformly. psgraw.comresearchgate.net this compound acts as a wetting agent, facilitating better dye penetration into fibers for more vibrant and even coloration. nbinno.comwhamine.com

Agriculture: In agricultural formulations, it can be used to improve the efficacy of pesticides or herbicides. nbinno.compsgraw.com By reducing the surface tension of the spray solution, it ensures more even coverage on the waxy surfaces of leaves and enhances the penetration of the active ingredients. psgraw.com

Coatings and Polymers: It can function as a wetting and dispersing agent in water-based paints and coatings, ensuring that pigments are evenly distributed. nbinno.compsgraw.com

Its performance on hydrophobic substrates like polypropylene fibers, which are difficult to wet, highlights its efficiency. Anionic surfactants are often added to oil treatments to promote adhesion and penetration into such fiber bundles. sanyo-chemical-solutions.com

Foaming Behavior and Stability Research

One of the most recognized properties of this compound is its ability to generate a significant volume of foam that is both dense and stable. psgraw.comatamanchemicals.com This characteristic is highly valued in cleaning and personal care products.

Foam is a dispersion of a gas in a liquid, stabilized by surfactant molecules. The process of stabilization by this compound involves several key mechanisms:

Film Formation: During agitation or sparging, air is incorporated into the liquid, forming bubbles. The surfactant molecules rapidly adsorb at the air-water interface of these bubbles, creating an elastic film or lamella.

Gibbs-Marangoni Effect: This is a critical mechanism for foam stability. If the bubble wall is stretched (e.g., due to drainage), the local surfactant concentration in the stretched area decreases, causing the surface tension to increase locally. This surface tension gradient pulls surfactant molecules from surrounding areas, dragging underlying water with them. This "self-healing" mechanism counteracts thinning and prevents the bubble from rupturing.

Electrostatic Repulsion: As an anionic surfactant, the head groups of this compound carry a negative charge. psgraw.com When two bubbles approach each other, the layers of negatively charged heads at their surfaces create an electrostatic repulsion. This force prevents the bubbles from getting too close and coalescing, thereby enhancing the stability and lifetime of the foam.

The presence of ether groups in the molecule contributes to creating a softer, creamier foam texture compared to non-ethoxylated counterparts. niranchemical.com

The characteristics of the foam produced by this compound are not intrinsic alone but are influenced by several external factors. Understanding these factors is crucial for formulation science.

| Factor | Effect on Foam Properties |

|---|---|

| Concentration | Foam volume generally increases with concentration up to the CMC. Above the CMC, foam properties tend to plateau. |

| Temperature | Can have a complex effect. For lauryl sulfates, research has shown that the C12 homologue (like lauryl) produces the most abundant foam at 25°C. |

| pH | This compound maintains its foaming power well, even at an acidic pH. atamanchemicals.com |

| Water Hardness | The triethanolamine salt is less sensitive to hard water (presence of Ca²⁺ and Mg²⁺ ions) than sodium salts like SLS, leading to better foam stability. psgraw.comnbinno.com |

| Additives (e.g., Alkanolamides, Amphoterics) | Can be used as foam boosters and stabilizers. Formulating with these additives allows for the optimization of foam, often resulting in a denser, creamier, and more stable lather. atamanchemicals.com |

Synergistic Effects with Co-surfactants and Foam Boosters

This compound (TLES), like other anionic surfactants, exhibits enhanced performance when combined with co-surfactants and foam boosters. This phenomenon, known as synergism, results in performance characteristics that are superior to those of the individual components alone. Research indicates that blending anionic surfactants such as sodium lauryl ether sulfate (SLES) with non-ionic surfactants like alkyl polyglycoside (APG) can lead to a significant reduction in surface tension and an improvement in foaming properties and detergency. mpob.gov.my

Studies on SLES, a close analog of TLES, have demonstrated that specific mixture ratios can optimize performance. For instance, a blend of SLES and APG at a 6:4 ratio was found to achieve the lowest surface tension and the highest detergency, indicating a strong synergistic interaction. mpob.gov.my This combination also enhanced both the initial foam volume and the foam's subsequent stability. mpob.gov.my The mechanism behind this synergy involves the formation of mixed micelles, which are more surface-active than the micelles of the individual surfactants.

Foam boosters, such as fatty alcohols (e.g., lauryl alcohol), also create synergistic effects. They work by packing into the surfactant monolayer at the air-water interface, creating a more condensed and stable film. researchgate.net This increased film elasticity and surface viscosity helps to reduce drainage and prevent film rupture, thereby stabilizing the foam structure. The addition of a co-surfactant can significantly increase foam height; in one study, adding a co-surfactant to a sodium dodecyl sulfate solution increased the foam height from approximately 40 mm to 130 mm. nih.gov

Table 1: Synergistic Effects of SLES:APG Blends on Performance

| Property | SLES Alone | SLES:APG (6:4 Ratio) | Observation |

|---|---|---|---|

| Surface Tension | Higher | Lower (29.0 mNm⁻¹) mpob.gov.my | Synergistic reduction |

| Detergency | Baseline | Maximum synergy (29.5% increase) mpob.gov.my | Synergistic enhancement |

| Foam Stability | Decreased rapidly after 5 min mpob.gov.my | Improved stability and volume mpob.gov.my | Synergistic improvement |

Emulsification and Solubilization Studies

Mechanisms of Oil-in-Water Emulsion Formation and Stability

This compound is an effective emulsifying agent for the formation of oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous aqueous phase. psgraw.comnih.gov The formation mechanism is driven by the amphiphilic nature of the TLES molecule. Its structure includes a lipophilic (oil-attracting) lauryl group and a hydrophilic (water-attracting) ether sulfate head attached to a triethanolamine counter-ion. psgraw.com

During emulsification, TLES molecules adsorb at the oil-water interface. mdpi.com The lipophilic lauryl "tail" penetrates the oil droplet, while the hydrophilic "head" remains in the surrounding water. mdpi.com This molecular arrangement reduces the interfacial tension between the two immiscible liquids, lowering the energy required to break down the oil phase into smaller droplets. mdpi.com

The stability of the resulting emulsion is governed by several factors. Once the droplets are formed and coated with TLES, the negatively charged sulfate groups on their surfaces create electrostatic repulsion between them. wiley-vch.de This repulsive force counteracts the natural tendency of the droplets to recombine (a process known as coalescence), thus maintaining a stable dispersion. wiley-vch.deresearchgate.net Emulsion stability can be further enhanced by the addition of fatty alcohols, which can incorporate into the interfacial surfactant film, creating a more rigid, viscoelastic barrier that physically hinders droplet coalescence. scconline.org

Investigations into Solubilization Capacity for Lipophilic Compounds

The ability of this compound to solubilize lipophilic (fat-soluble) compounds in aqueous solutions is a direct consequence of micelle formation. uniroma1.itresearchgate.net In solution, once the concentration of TLES surpasses its critical micelle concentration (CMC), the individual surfactant molecules aggregate to form spherical structures called micelles. researchgate.net

These micelles have a unique architecture: the hydrophobic lauryl chains are oriented inward, creating an oily, nonpolar core, while the hydrophilic ether sulfate heads form the outer shell, interacting with the surrounding water molecules. uniroma1.it This nonpolar core acts as a micro-reservoir for lipophilic compounds, which would otherwise be insoluble in water. uniroma1.itresearchgate.net The lipophilic molecules are effectively partitioned from the aqueous environment and entrapped within the micellar core, a process known as micellar solubilization. researchgate.net

Research on sodium lauryl ether sulfates (SLES) has shown that the degree of ethoxylation—the number of ether groups in the hydrophilic head—plays a crucial role in solubilization capacity. Studies investigating the solubilization of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and pyrene (B120774) found that an increased number of ethoxy groups enhances the surfactant's ability to solubilize these compounds. researchgate.net This suggests that the ether groups contribute to creating a more favorable environment for the lipophilic molecules at the core-corona interface of the micelle. researchgate.net

Table 2: Effect of Ethoxylation on Solubilization by Lauryl Ether Sulfates

| Surfactant (Degree of Ethoxylation) | Solubilization Enhancement for Naphthalene | Solubilization Enhancement for Pyrene |

|---|---|---|

| SLE1S (x=1) | Baseline | Baseline |

| SLE2S (x=2) | Higher than SLE1S researchgate.net | Higher than SLE1S researchgate.net |

| SLE3S (x=3) | Highest researchgate.net | Highest researchgate.net |

Emulsion Droplet Size Distribution and Stability Analysis

The stability and physical properties of an emulsion are intrinsically linked to its droplet size distribution. Generally, emulsions with smaller and more uniform droplet sizes exhibit greater stability against physical destabilization processes such as creaming, sedimentation, and coalescence. anton-paar.com A narrow size distribution minimizes Ostwald ripening, a process where larger droplets grow at the expense of smaller ones due to differences in solubility.

The analysis of emulsion droplet size is commonly performed using techniques like Dynamic Light Scattering (DLS). anton-paar.comulisboa.pt DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets, which can then be correlated to particle size. anton-paar.com This method allows for the determination of the average droplet diameter and the polydispersity index, a measure of the broadness of the size distribution.

The final droplet size distribution is influenced by several factors, including the type and concentration of the emulsifier (TLES), the ratio of oil to water, and the amount of energy input during the emulsification process (e.g., through homogenization or sonication). researchgate.net In systems subjected to high shear or turbulence, the droplet size distribution is a result of the dynamic equilibrium between droplet breakup and coalescence. Under certain turbulent conditions, the distribution of droplet diameters has been observed to follow a power-law relationship. nih.gov

Rheological Characterization and Modification

Viscoelastic Properties of this compound Aqueous Solutions

Aqueous solutions of this compound can exhibit complex rheological behaviors, transitioning from simple viscous liquids to structured, viscoelastic systems depending on concentration, temperature, and the presence of additives. At lower temperatures or sufficiently high concentrations, TLES solutions can form gels. cir-safety.org This behavior is characteristic of many surfactant systems that can form ordered liquid crystalline phases or elongated, entangled micellar networks.

The viscoelasticity of these solutions can be characterized by their viscous modulus (G''), which represents the liquid-like, energy-dissipating component, and their elastic modulus (G'), which represents the solid-like, energy-storing component. In rheological studies of similar systems, such as mixtures of SLES and the polymer chitosan, the interaction between the anionic surfactant and the cationic polymer leads to the formation of complexes with pronounced viscoelastic and thixotropic (shear-thinning) properties. scispace.com

In such systems, oscillatory measurements show that as the concentration of the interacting species increases, the viscoelastic region can expand, and the system may transition from being predominantly viscous (G'' > G') to predominantly elastic (G' > G''). scispace.com The formation of these structured networks significantly increases the solution's viscosity and imparts a gel-like consistency. The strength and nature of these networks, and thus the rheological properties of the final solution, are highly dependent on the specific interactions between TLES and other formulation components. researchgate.netscispace.com

Table 3: General Rheological Behavior of Interacting Surfactant Systems

| Property | Observation in Response to Interacting Additives | Implication |

|---|---|---|

| Viscosity | Increases | Formation of structured networks |

| Thixotropy | Increases to a maximum at optimal interaction ratio scispace.com | Shear-thinning behavior; structure breaks down under stress and recovers at rest |

| Elastic Modulus (G') | Increases, may exceed Viscous Modulus (G'') scispace.com | System becomes more solid-like and elastic |

| Viscoelastic Region | Expands with increased interaction scispace.com | The range of strain over which the material behaves elastically increases |

Role as a Rheology Modifier and Thickening Agent in Formulations

This compound (TLES) is an anionic surfactant recognized for its capacity to significantly alter the rheological properties of aqueous solutions, functioning effectively as a thickening agent. psgraw.com The viscosity of TLES solutions is inherently high, a characteristic that allows it to be used to control the flow and texture of finished products. psgraw.com This thickening capability is fundamental to its application in various industries, including personal care and coatings. The mechanism behind its function as a rheology modifier is rooted in the self-assembly of surfactant molecules in solution.

Influence of Concentration, Temperature, and Additives on Rheological Profiles

The rheological behavior of this compound solutions is not static; it is highly dependent on several factors, including surfactant concentration, the ambient temperature, and the presence of various additives. Understanding these influences is critical for designing and controlling the properties of formulations. While direct research on TLES is limited in the provided sources, extensive studies on the closely related Sodium Lauryl Ether Sulfate (SLES) offer significant insights into these phenomena, as the underlying principles of micellar behavior are analogous.

Influence of Concentration

The concentration of the surfactant is a primary determinant of the solution's viscosity. At low concentrations, the viscosity is close to that of water. As the concentration increases beyond the critical micelle concentration, viscosity begins to rise. nih.gov This is due to a series of phase transitions in the microstructure of the solution. The surfactant molecules self-assemble into different liquid crystal phases, such as hexagonal, cubic, and lamellar structures, each exhibiting distinct rheological properties. nih.govarxiv.org The coexistence of different phases, such as hexagonal, cubic, and lamellar, can lead to highly viscoelastic heterogeneous mixtures. arxiv.org For instance, in SLES solutions, the viscosity increases with concentration in the micellar range (7-20% wt), with a more significant increase observed as the structure transitions to a hexagonal phase at around 28% wt. nih.gov

Table 1: Effect of Concentration on Rheological Properties of Lauryl Ether Sulfate (SLES) Solutions at 30°C

| Concentration (% wt) | Predominant Phase | Viscosity (η) at 10 s⁻¹ (Pa·s) | Elastic Modulus (G') at 10 rad/s (Pa) | Viscous Modulus (G'') at 10 rad/s (Pa) |

|---|---|---|---|---|

| 31-56 | Hexagonal | Increases significantly | High | Moderate |

| ~58-62 | Cubic | Very High | 3.7 x 10⁵ (at 60% wt) | 2.0 x 10⁴ (at 60% wt) |

| 62-72 | Lamellar | High | Moderate-High | Moderate-High |

Data derived from studies on Sodium Lauryl Ether Sulfate (SLES) which demonstrates analogous rheological behavior. arxiv.orgresearchgate.net

Influence of Temperature

Temperature has a profound effect on the rheology of ether sulfate solutions. Generally, as temperature increases, the viscosity of the solution decreases. arxiv.org This is attributed to increased thermal energy, which enhances molecular motion and can disrupt the entangled micellar networks. acs.org This disruption can lead to a transition from more ordered and viscous phases (like cubic or hexagonal) to less structured, isotropic liquid phases, resulting in a significant drop in viscosity and viscoelastic moduli. arxiv.org For example, a 60% wt. SLES solution sees its elastic modulus (G') decrease dramatically from 3.7 x 10⁵ Pa to 6 x 10³ Pa as the temperature rises from 30°C to 60°C. arxiv.org However, the relationship is not always linear. In some systems, particularly those containing certain additives like salts, a parabolic viscosity-temperature behavior can be observed, where viscosity first increases to a maximum at a specific temperature before decreasing. acs.org

Table 2: Effect of Temperature on Viscoelastic Moduli of a 60% wt. Lauryl Ether Sulfate (SLES) Solution

| Temperature (°C) | Elastic Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) |

|---|---|---|

| 30 | 3.7 x 10⁵ | 2.0 x 10⁴ |

| 40 | ~1.0 x 10⁵ | ~1.0 x 10⁴ |

| 50 | ~2.0 x 10⁴ | ~8.0 x 10³ |

| 60 | 6.0 x 10³ | 4.5 x 10³ |

Data derived from studies on Sodium Lauryl Ether Sulfate (SLES) at an angular frequency of ω = 10 rad/s. arxiv.org

Influence of Additives

Additives are commonly used to precisely control the rheological profiles of TLES formulations. These can include electrolytes, polymers, and other surfactants.

Electrolytes: Simple salts, such as sodium chloride (NaCl), are highly effective thickening agents for anionic surfactant solutions. The addition of salt reduces the electrostatic repulsion between the negatively charged head groups of the TLES molecules, promoting the growth of micelles from spherical to larger, worm-like structures. This increased entanglement leads to a substantial rise in viscosity. researchgate.net

Polymers: The interaction between surfactants and polymers can significantly modify the rheology of a system. For instance, the addition of the cationic biopolymer chitosan to SLES solutions leads to the formation of polymer-surfactant complexes. scispace.com These interactions can result in the formation of coacervates and a notable increase in thixotropy—a time-dependent shear thinning property. The size of the thixotropic loop, a measure of this behavior, increases up to a certain surfactant-to-polymer mass ratio and then decreases. scispace.com

Other Surfactants and Solvents: The addition of nonionic surfactants, such as fatty alcohol ethoxylates, can act as solubilizing agents that may reduce viscosity. nouryon.com Conversely, organic salts like sodium xylene sulfonate can act as desolubilizers, which can also be used to fine-tune the viscosity profile. nouryon.com The specific effect depends on the nature of the additive and its interaction with the TLES micelles.

Table 3: Influence of Common Additives on the Rheology of Lauryl Ether Sulfate Formulations

| Additive Type | Example(s) | General Effect on Viscosity | Mechanism of Action |

|---|---|---|---|

| Electrolytes | Sodium Chloride (NaCl) | Strong Increase | Screens electrostatic repulsion between surfactant head groups, promoting micellar growth into worm-like structures. researchgate.net |

| Polymers (oppositely charged) | Chitosan | Increase; Induces Thixotropy | Electrostatic interaction leads to the formation of polymer-surfactant complexes and coacervates. scispace.comresearchgate.net |

| Nonionic Surfactants | Fatty Alcohol Ethoxylates | Decrease | Acts as a solubilizing agent, potentially disrupting the micellar network. nouryon.com |

| Hydrotropes | Sodium Xylene Sulfonate | Decrease | Acts as a desolubilizing agent, can be used to thin formulations. nouryon.com |

Environmental Fate, Transport, and Degradation Research

Biodegradation Pathways and Kinetics

The biodegradation of TLES, an anionic surfactant, is a critical aspect of its environmental profile. Research into its breakdown, along with that of structurally similar alkyl ether sulfates (AES), provides insight into its persistence and potential for mineralization in the environment.

Alkyl ether sulfates, the chemical class to which TLES belongs, are generally considered biodegradable under both aerobic and anaerobic conditions. nih.gov The presence of oxygen significantly influences the rate and pathway of degradation. Aerobic biodegradation is the predominant decomposition process in most freshwater sediments. nih.gov In aerobic environments, the degradation of linear primary AES is well-documented and often proceeds through the cleavage of the ether linkage. nih.gov

Anaerobic biodegradation, which occurs in environments devoid of molecular oxygen like deep sediment layers or anaerobic digesters in wastewater treatment plants (WWTPs), is also possible for alkyl ether sulfates. nih.goveuropa.eu The anaerobic biodegradability of these compounds can be dependent on their concentration; low concentrations of approximately 20–50 mg/L are ultimately biodegraded, while higher concentrations may inhibit the process. nih.gov In marine sediments, sulfate-reducing processes are the main anaerobic biodegradation pathway. nih.gov Studies on Sodium Lauryl Ether Sulfate (B86663) (SLES), a close analog of TLES, have shown it can be degraded by nitrate-reducing bacteria in anoxic conditions, which are common in WWTPs. nih.govresearchgate.net One study isolated Aeromonas hydrophila strain S7, Pseudomonas stutzeri strain S8, and Pseudomonas nitroreducens strain S11 from activated sludge, all capable of degrading SLES under denitrifying conditions. researchgate.net Strains S8 and S11 were particularly effective, degrading 500 mg/L of SLES in under a day. researchgate.net

Table 1: Laboratory Biodegradability of Anionic and Nonionic Surfactants This table presents typical degradation percentages for different surfactant classes under laboratory screening tests.

| Surfactant Type | Aerobic Biodegradability (% ThOD¹) | Anaerobic Biodegradability (% ThGP²) | Source |

|---|---|---|---|

| Soap | 75-100 | 79-99 | researchgate.net |

| Linear Alkylbenzene Sulfonate (LAS) | 73-84 (% DOC³) | - | researchgate.net |

| C₁₂₋₁₅ Alkyl Sulfate (AS) | 90-100 | 85-88 | researchgate.net |

| C₁₂₋₁₅ Alkyl Ether Sulfate (AES) | >60-100 | 88 | researchgate.net |

| C₁₂₋₁₅ Alcohol Ethoxylate (AE) | 80-100 | 60-84 | researchgate.net |

The biodegradation of TLES involves the microbial breakdown of its distinct molecular components: the lauryl ether sulfate chain and the triethanolamine (B1662121) headgroup. For the alkyl ether sulfate portion, two primary cleavage mechanisms are proposed:

Ether Cleavage (O-dealkylation): This is a common pathway in aerobic degradation where microorganisms, such as Citrobacter braakii, attack the ether linkages. nih.gov The process involves oxidation at the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that subsequently breaks down. acs.org This results in the formation of polyethylene (B3416737) glycols and an alkyl sulfate, which are then further degraded. nih.gov

Ester Cleavage: This mechanism involves the hydrolysis of the sulfate ester bond, releasing the sulfate ion and leaving the corresponding alcohol ethoxylate. nih.gov This pathway is utilized by various bacteria, including Pseudomonas species, which possess esterase enzymes capable of breaking the ester bond. nih.govfrontiersin.org Studies on SLES degradation under anoxic conditions suggest that both ester and ether cleavage mechanisms may be employed. nih.govresearchgate.net

The triethanolamine component is also subject to microbial degradation. Research on a homoacetogenic bacterium demonstrated that triethanolamine can be anaerobically degraded. d-nb.info The proposed mechanism involves a corrinoid-dependent shift of a hydroxyl group, which is analogous to a diol dehydratase reaction, leading to the formation of an unstable intermediate that releases acetaldehyde. d-nb.info Aerobic degradation of triethanolamine by a gram-negative rod has also been observed, proceeding through triethanolamine N-oxide to yield diethanolamine (B148213) and glycolate. d-nb.info

The breakdown of TLES results in several intermediate products before eventual mineralization to carbon dioxide and water. The primary metabolites identified from the degradation of the alkyl ether sulfate chain include polyethylene glycols (from ether cleavage) and the corresponding alcohol ethoxylates (from ester cleavage). nih.gov The process also liberates sulfate ions (SO₄²⁻) into the environment. nih.gov

Environmental Partitioning and Mobility Studies

Once released into the environment, TLES, like other surfactants, is distributed between water, sediment, and soil, with its mobility being influenced by its chemical structure and the properties of the environmental matrix.

Anionic surfactants are primarily discharged into aquatic environments through wastewater treatment plant effluents. researchgate.netnih.gov In the aquatic column, TLES can remain dissolved in water or partition to suspended solids and bottom sediments. This partitioning behavior is a key determinant of its environmental concentration and bioavailability.

Table 2: Partitioning and Degradation of SLES in Bioaugmented Spoil Material and Water Elutriates This table shows the concentration of SLES in soil and the corresponding water elutriate over 144 hours following bioaugmentation with a bacterial consortium.

| Time (hours) | SLES in Soil (mg/kg) | SLES in Elutriate (mg/L) | Source |

|---|---|---|---|

| 0.5 | 132.3 | 5.2 | frontiersin.org |

| 3 | 128.0 | 4.2 | frontiersin.org |

| 6 | 104.2 | 3.8 | frontiersin.org |

| 24 | 65.1 | 1.0 | frontiersin.org |

| 48 | 30.2 | 0.5 | frontiersin.org |

| 144 | 2.0 | < 0.1 | frontiersin.org |

The mobility of anionic surfactants like TLES in soil is governed by interactions with soil components and the surfactant's molecular structure. geoscienceworld.org Research on various anionic surfactants in loamy soil has provided key insights into factors controlling their transport. geoscienceworld.org

The molecular structure of an alkyl ether sulfate significantly impacts its mobility. geoscienceworld.org Key findings include:

Effect of Ethoxylation: The presence of an oxyethylene (ether) group, as found in TLES, significantly increases the transport and mobility of alkyl ether sulfates compared to their non-ethoxylated alkyl sulfate counterparts. geoscienceworld.org

Effect of Alkyl Chain Length: For alkyl sulfates, increasing the length of the linear hydrocarbon chain causes surfactant mobility to decrease. geoscienceworld.org

Effect of Hydrophilic Group: Sulfate-containing surfactants appear to be more mobile than sulfonate-containing ones. geoscienceworld.org

The degradation of these surfactants in soil is also a critical factor. Studies on SLES in soils from tunneling excavations have shown that it is biodegradable, with half-lives (DT₅₀) ranging from 9 to 25 days. mdpi.comresearchgate.net The degradation rates were higher in soils with greater microbial abundance. mdpi.comresearchgate.net Bioaugmentation, the process of adding specialized microbial consortia, can dramatically accelerate this degradation, with one study showing a reduction in the SLES half-life from 6 days to just 1 day. frontiersin.org This rapid breakdown in the soil matrix reduces the potential for leaching and long-range transport.

Table 3: Degradation of SLES in Various Conditioned Soil Microcosms Over 28 Days This table summarizes the degradation kinetics of SLES in four different soils (S1-S4) used in mechanized tunneling.

| Soil Microcosm | Initial SLES (mg/kg) | SLES Decrease at Day 28 (%) | Calculated Half-Life (DT₅₀ in days) | Source |

|---|---|---|---|---|

| S1 | 52.2 | 72.8 | 16.5 | mdpi.com |

| S2 | 66.4 | 89.6 | 9.2 | mdpi.com |

| S3 | 105.8 | 63.6 | 25.0 | mdpi.com |

| S4 | 66.9 | 85.4 | 9.1 | mdpi.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Triethanolamine Lauryl Ether Sulfate | TLES |

| Triethanolamine Lauryl Sulfate | TLS, TEALS |

| Sodium Lauryl Ether Sulfate | SLES |

| Sodium Dodecylbenzene Sulfonate | SDBS |

| Alkyl Ether Sulfates | AES |

| Alkyl Sulfates | AS |

| Alcohol Ethoxylate | AE |

| Linear Alkylbenzene Sulfonate | LAS |

| Triethanolamine | TEA |

| Diethanolamine | |

| Glycolate | |

| Acetaldehyde | |

| Polyethylene Glycols |

Advanced Degradation Processes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (·OH), which can oxidize a wide range of contaminants, including recalcitrant compounds like surfactants. wikipedia.orgresearchgate.netionexchangeglobal.com

The photoactivated oxidation of triethanolamine (TEA), a key component of the title compound, has been the subject of various research studies. These processes typically involve the use of a photosensitizer or a photocatalyst, such as titanium dioxide (TiO₂), and irradiation with UV or visible light to generate reactive oxygen species.

One identified mechanism in the photocatalytic degradation of TEA involves its role as an electron donor. hw.ac.ukresearchgate.net Upon irradiation, the photocatalyst generates electron-hole pairs. The TEA molecule can be oxidized by the holes, leading to the formation of various degradation products. Research has shown that the photooxidation of triethanolamine can yield several intermediates before eventual mineralization to carbon dioxide, ammonium (B1175870) ions (NH₄⁺), and nitrate (B79036) ions (NO₃⁻). rsc.orgpsu.edu

Key intermediates identified during the photocatalytic oxidation of triethanolamine include:

Glycolaldehyde: Identified as a stable product of TEA degradation, which itself can act as a reducing agent. hw.ac.ukresearchgate.net

Diethanolamine (DEA) rsc.orgpsu.edu

Ethanolamine (EA) rsc.orgpsu.edu

A 3-pyrrolidone derivative rsc.org

The degradation pathway proceeds through the sequential breakdown of TEA to DEA and then to EA, followed by further oxidation. psu.edu The process is complex, and the specific intermediates and reaction rates can be influenced by factors such as the type of photocatalyst, the pH of the solution, and the initial concentration of the compound. hw.ac.ukresearchgate.net For instance, the photocatalytic degradation of TEA in the presence of oxygen can lead to the formation of stable glycolaldehyde, which plays a critical role in subsequent reactions. hw.ac.uk

The following table summarizes key findings from research on the photoactivated oxidation of triethanolamine.

Table 2: Research Findings on Photoactivated Oxidation of Triethanolamine

| Research Focus | Key Findings | Intermediates Identified | Reference |

|---|---|---|---|

| Photocatalytic Cofactor Regeneration | TEA acts as an electron donor; its degradation produces glycolaldehyde, a stable reducing agent. | Glycolaldehyde | hw.ac.ukresearchgate.net |

| Titania Photocatalyzed Oxidation | Stepwise degradation of TEA to DEA and then EA, leading to complete mineralization. | Diethanolamine, Ethanolamine, 3-pyrrolidone derivative | rsc.orgpsu.edu |

| Photosensitized Oxidation | Oxidation can occur via two concurrent mechanisms: singlet oxygen and interaction with the excited triplet state of the dye sensitizer. | Not specified | rsc.org |

Advanced Oxidation Processes (AOPs) are recognized as highly efficient technologies for treating wastewater containing recalcitrant organic pollutants that are not readily biodegradable. researchgate.netqub.ac.uknih.gov These processes are particularly useful for the degradation of surfactants and other industrial chemicals. membranechemicals.commdpi.com Common AOPs include processes based on ozone (O₃), hydrogen peroxide (H₂O₂), UV irradiation, Fenton's reagent (Fe²⁺/H₂O₂), and photocatalysis. wikipedia.orgmdpi.com The fundamental principle of these methods is the generation of powerful hydroxyl radicals that can non-selectively break down complex organic molecules into simpler, less harmful substances like CO₂, water, and mineral salts. researchgate.net

The application of AOPs has been demonstrated to be effective for the degradation of triethanolamine and its associated chemical oxygen demand (COD) in industrial wastewater. One study highlighted the use of photoactivated periodate (B1199274) (IO₄⁻) coupled with UV irradiation to effectively reduce the COD of wastewater containing high concentrations of TEA. researchgate.net The efficiency of this process was influenced by the pH and the ratio of periodate to TEA, with UV irradiation significantly increasing the degradation rate constant. researchgate.net

The table below provides an overview of different AOPs and their applicability in wastewater treatment.

Table 3: Overview of Advanced Oxidation Processes (AOPs) for Wastewater Treatment

| AOP Technology | Description | Typical Applications | Reference |

|---|---|---|---|

| UV/H₂O₂ | UV light photolyzes hydrogen peroxide to generate hydroxyl radicals. | Removal of organic pollutants, disinfection. | mdpi.com |

| Ozonation | Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. | Disinfection, degradation of a wide range of organic compounds. | wikipedia.orgmdpi.com |

| Fenton/Photo-Fenton | Uses iron salts (Fe²⁺) as a catalyst to decompose H₂O₂ into hydroxyl radicals. The process is enhanced by UV light in Photo-Fenton. | Treatment of industrial effluents with high COD, degradation of toxic organics. | wikipedia.orgmdpi.com |

| Photocatalysis | A semiconductor catalyst (e.g., TiO₂) is activated by UV light to produce electron-hole pairs, leading to the formation of hydroxyl radicals. | Degradation of dyes, pesticides, surfactants, and other organic pollutants. | qub.ac.ukmdpi.com |

| UV/Periodate | UV light activates periodate to generate various reactive species for oxidation. | Degradation of specific compounds like triethanolamine in industrial wastewater. | researchgate.net |

Analytical Methodologies and Characterization Techniques

The quantitative and qualitative analysis of Triethanolamine (B1662121) Lauryl Ether Sulfate (B86663) relies on advanced analytical techniques capable of separating and detecting its constituent parts: the triethanolamine cation, the lauryl ether sulfate anion, and related homologues or impurities.

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation of the complex mixtures often associated with surfactants like Triethanolamine Lauryl Ether Sulfate. These methods allow for the isolation and quantification of individual components.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific method for the analysis of alkyl and alkyl-ether sulfates. nih.gov This technique offers the sensitivity required to detect trace levels and the specificity to identify different alkyl chain lengths and degrees of ethoxylation. nih.govshimadzu.com

A common approach involves converting alcohol ethoxylates into alcohol ethoxy sulfates (AES) before analysis, followed by LC-MS in negative ion mode (ESI-). researchgate.net This derivatization ensures that all ethoxymers exhibit a similar molar response, which is crucial for accurate quantification. researchgate.net For the analysis of alkyl sulfates and sulfonates, which can be present as impurities, derivatization with reagents like trimethylamine (B31210) can be used, with subsequent analysis by hydrophilic interaction liquid chromatography (HILIC) coupled to MS. nih.gov

A precursor ion scanning mode in LC-MS/MS is particularly effective. nih.gov This method targets ions that produce specific fragments, such as m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻), making it highly specific for sulfate-containing species. nih.gov This intrinsic sulfate-sensitivity allows the method to be applied to various salts of alkyl-ether sulfates, including triethanolamine salts. nih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), enables extensive screening and structural prediction of surfactants by providing accurate mass data. shimadzu.com

| Parameter | Method | Findings |

| Instrumentation | LC-MS/MS (Precursor Ion Scanning) | Specific for species with cleavable sulfate groups. nih.gov |

| Column | Reversed-Phase C4 | Shortened overall analysis time compared to C18. nih.gov |

| Limit of Detection (LOD) | 0.12–0.97 µg/mL | For various Sodium Laureth Sulfate (SLES) homologues. nih.gov |

| Limit of Quantification (LOQ) | 0.4 µg/mL | For SLES homologues using a single standard. nih.gov |

| Recovery | >85% | For alkyl esters at 1-2 ppm levels in API samples. nih.gov |

| Precision (RSD) | 0.4-4% | For lowest concentration standards. nih.gov |

Ion Chromatography (IC) is a robust method for determining the concentration of the individual ionic components of this compound: the triethanolamine cation and the sulfate anion.

For the analysis of triethanolamine, IC is a superior alternative to methods like gas chromatography or traditional HPLC, which can be time-consuming and require derivatization due to the compound's lack of a natural chromophore. thermofisher.com Determination can be accomplished using cation-exchange columns with suppressed conductivity or Pulsed Amperometric Detection (PAD). thermofisher.comwho.int The use of PAD is particularly advantageous as the sensitivity for alkanolamines by conductivity detection can be poor. thermofisher.com

For the sulfate anion, IC with suppressed conductivity detection provides a direct and sensitive method for quantification. thermofisher.com This technique allows for the direct injection of samples and can effectively separate sulfate from other common anions. thermofisher.com The method is reliable enough to be adopted for quality control specifications in various industries. thermofisher.com

| Analyte | Column Type | Eluent | Detection |

| Triethanolamine | Cation-Exchange (e.g., Dionex OmniPac) | 150 mM Sodium Hydroxide (B78521) with 5% Acetonitrile | Pulsed Amperometric Detection (PAD) thermofisher.com |

| Sulfate Anion | Anion-Exchange (e.g., IonPac AS14A or AS18) | Carbonate/Bicarbonate or generated Hydroxide | Suppressed Conductivity thermofisher.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of surfactants. For a compound like this compound, RP-HPLC can separate components based on the length of the alkyl chain and the number of ethoxy groups. nih.gov

The separation of the lauryl ether sulfate component can be achieved on C8 or C18 stationary phases. nih.gov For a fixed alkyl chain length, ethoxymers are typically eluted in order of increasing number of ethoxylated units. researchgate.net Detection methods can vary; while UV detection is common, it is not suitable for all components of this compound which lack strong chromophores. helixchrom.com Therefore, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. nih.govhelixchrom.comsielc.com These detectors are well-suited for analyzing triethanolamine and its salts. helixchrom.comsielc.com

| Component | Column | Mobile Phase | Detector | Key Finding |

| Lauryl Ether Sulfate | C8 Bonded Silica Gel | Acetonitrile-Water Gradient with Ammonium (B1175870) Acetate | Evaporative Light Scattering (ELSD) nih.gov | Developed to determine relative ratio of alkyl chain lengths and average EO level. nih.gov |

| Triethanolamine | Mixed-Mode (Reversed-Phase/Cation-Exchange) | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Corona Charged Aerosol Detector (CAD) helixchrom.com | Method for analyzing ethanolamines which lack UV activity. helixchrom.com |

| Ethanolamines | Primesep 100 (Mixed-Mode) | Water/Acetonitrile/TFA | Evaporative Light Scattering (ELSD) sielc.com | Separation by a combination of cation-exchange and hydrophobic interactions. sielc.com |

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy, particularly using the Attenuated Total Reflectance (ATR) technique (FTIR-ATR), is a rapid and effective tool for identifying the key functional groups within the this compound molecule. shimadzu.com The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds.

The most characteristic band for this compound is the strong absorption from the sulfate group (S=O stretching), which appears around 1210 cm⁻¹. shimadzu.com The intensity of this peak can be used for the quantitative analysis of the total sulfate content in a product. shimadzu.com Other significant peaks include those for C-H stretching from the lauryl chain, C-O stretching from the ether linkages and alcohol groups, and O-H and N-H stretching from the triethanolamine moiety. The infrared spectrum of a 40% aqueous solution of TEA-Lauryl Sulfate has been documented. atamanchemicals.com

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | ~3300 (broad) | Stretching |

| C-H (Alkyl) | ~2850-2960 | Stretching |

| S=O (Sulfate) | ~1210 | Asymmetric Stretching shimadzu.com |

| C-O (Ether/Alcohol) | ~1050-1150 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation